1,2,3,5-Tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene
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Overview
Description
1,2,3,5-Tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene is a chemical compound with the molecular formula C₁₀H₁₃F₃. It is characterized by a cyclopentadiene ring substituted with four methyl groups and one trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,5-tetramethylcyclopentadiene with trifluoromethylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,2,3,5-Tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methyl groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene
- 1,2,3,4-Tetramethyl-5-methylene-cyclopenta-1,3-diene
Uniqueness
1,2,3,5-Tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene is unique due to the specific positioning of the trifluoromethyl group and the four methyl groups on the cyclopentadiene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142701-67-5 |
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Molecular Formula |
C10H13F3 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,2,3,5-tetramethyl-4-(trifluoromethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H13F3/c1-5-6(2)8(4)9(7(5)3)10(11,12)13/h7H,1-4H3 |
InChI Key |
FBQIVYWEXXBSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C1C(F)(F)F)C)C)C |
Origin of Product |
United States |
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